molecular formula C17H22ClNO B13774256 N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride

N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride

Cat. No.: B13774256
M. Wt: 291.8 g/mol
InChI Key: AGRDQGGDIUGNGI-UHFFFAOYSA-N
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Description

N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride is a secondary amine hydrochloride salt characterized by a propan-1-amine backbone substituted with a phenyl group, a 3-methylphenoxy group, and an N-methyl moiety. This compound has been identified as a positional isomer and impurity in the synthesis of atomoxetine hydrochloride, a selective norepinephrine reuptake inhibitor (SNRI) used to treat attention-deficit/hyperactivity disorder (ADHD) . Its structural uniqueness lies in the meta-methyl substitution on the phenoxy ring, distinguishing it from pharmacologically active analogs like atomoxetine (2-methylphenoxy) and duloxetine (1-naphthyloxy) .

Properties

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-14-7-6-10-16(13-14)19-17(11-12-18-2)15-8-4-3-5-9-15;/h3-10,13,17-18H,11-12H2,1-2H3;1H

InChI Key

AGRDQGGDIUGNGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(CCNC)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine typically involves the reaction of 3-methylphenol with N-methyl-3-phenylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves a multi-step synthesis process. The initial step includes the preparation of the intermediate compounds, followed by their reaction under controlled conditions to yield the final product. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Atomoxetine Hydrochloride

  • Chemical Structure: (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride .
  • Key Differences: Substituent Position: Atomoxetine has a 2-methylphenoxy group (ortho-methyl), whereas the target compound has a 3-methylphenoxy (meta-methyl) group . Pharmacological Activity: Atomoxetine is an FDA-approved SNRI, while N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride lacks therapeutic efficacy and is classified as a synthesis impurity . Stereochemistry: Atomoxetine’s R-configuration is critical for binding to norepinephrine transporters, while the target compound’s stereochemical profile is unspecified .

Fluoxetine Hydrochloride

  • Chemical Structure: N-methyl-3-[(4-trifluoromethyl)phenoxy]-3-phenylpropylamine hydrochloride .
  • Key Differences: Substituent Type: Fluoxetine contains a para-trifluoromethylphenoxy group, contributing to its selective serotonin reuptake inhibition (SSRI) activity. The target compound’s meta-methylphenoxy group lacks electron-withdrawing properties, reducing affinity for serotonin transporters .

Duloxetine Hydrochloride

  • Chemical Structure : (+)-(S)-N-methyl-3-(1-naphthyloxy)-3-(thiophen-2-yl)-propan-1-amine hydrochloride .
  • Key Differences: Aromatic Substituents: Duloxetine features a 1-naphthyloxy and thiophene group, enabling dual SNRI activity. The target compound’s simpler phenyl and methylphenoxy groups limit its interaction with monoamine transporters . Therapeutic Scope: Duloxetine treats major depressive disorder and neuropathic pain, contrasting with the target compound’s role as a synthesis impurity.

Structural and Pharmacological Data Table

Compound Name Phenoxy Substituent Molecular Formula Molecular Weight (g/mol) Pharmacological Role Reference ID
N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine HCl 3-methylphenoxy C₁₇H₂₂ClNO 291.82 Synthesis impurity
Atomoxetine HCl 2-methylphenoxy C₁₇H₂₂ClNO 291.82 SNRI (ADHD treatment)
Fluoxetine HCl 4-CF₃-phenoxy C₁₇H₁₈F₃NO·HCl 345.79 SSRI (Depression/OCD)
Duloxetine HCl 1-naphthyloxy C₁₈H₁₉NOS·HCl 333.87 SNRI (Depression/neuropathic pain)

Research Findings and Implications

  • Synthesis Challenges : The target compound is a byproduct in atomoxetine synthesis, necessitating rigorous purification to meet regulatory standards (e.g., USP/EP limits for impurities) .
  • Chirality: Unlike atomoxetine’s enantiomeric purity (R-configuration), the target compound’s stereochemical ambiguity may contribute to undefined pharmacokinetics .
  • Analytical Methods : High-performance thin-layer chromatography (HPTLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to quantify such impurities in bulk drugs .

Biological Activity

N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride, commonly referred to as N-Methyl-PPPA, is a synthetic compound that has garnered attention for its potential biological activity, particularly as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article provides a comprehensive overview of its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

N-Methyl-PPPA features a complex structure characterized by a central propan-1-amine backbone with various substitutions:

  • Molecular Formula : C16_{16}H19_{19}NO
  • Molar Mass : 241.34 g/mol

The hydrochloride form of the compound enhances its solubility in water and biological fluids, making it suitable for pharmaceutical applications .

Structural Characteristics

ComponentDescription
BackbonePropan-1-amine
SubstituentsMethyl group, 3-methylphenoxy group, phenyl group

N-Methyl-PPPA primarily functions as an SNRI, indicating its role in inhibiting the reuptake of serotonin and norepinephrine in the brain. This mechanism is similar to that of other well-known antidepressants, which may contribute to its potential therapeutic effects .

Interaction Studies

Preliminary studies have indicated that N-Methyl-PPPA interacts with various receptors in the central nervous system, particularly dopamine and norepinephrine transporters. This suggests stimulant properties akin to those of amphetamines . Further research is necessary to fully elucidate its interaction profile with other neurotransmitter systems.

Pharmacological Implications

The compound's unique structural features may confer distinct pharmacological properties compared to similar compounds. For instance, it shows potential for selective receptor interactions that could lead to novel therapeutic effects not observed in other related compounds .

Clinical Observations

A notable case study reported a false-positive urine toxicology screen for amphetamines in a patient treated with atomoxetine, which is structurally related to N-Methyl-PPPA. This highlights the importance of understanding the biochemical pathways and metabolites involved with these compounds .

Comparative Analysis with Similar Compounds

N-Methyl-PPPA shares structural similarities with several other compounds, which can provide insights into its potential applications:

Compound NameStructure SimilarityPrimary Use
Methamphetamine hydrochlorideSimilar amine structureStimulant for ADHD
Loperamide hydrochlorideOpioid receptor activityAntidiarrheal
Promethazine hydrochlorideAntihistaminic propertiesAllergy treatment
Hydralazine hydrochlorideVasodilator propertiesHypertension treatment

The distinct combination of substituents on N-Methyl-PPPA may result in unique pharmacological effects that warrant further investigation .

Synthesis Methods

The synthesis of N-Methyl-PPPA can be achieved through various methods, each offering different advantages regarding yield and purity. Techniques include:

  • Demethylation Reactions : Utilizing catalysts such as Bronsted acids to enhance reaction outcomes.
  • Reactions between Aryl Halides and Resorcinol : A multi-step process that allows for the creation of m-aryloxy phenols .

These synthetic strategies are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.

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